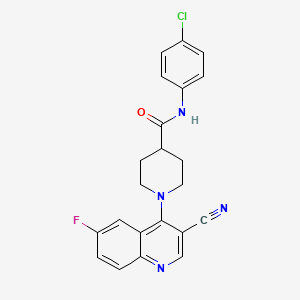

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Description

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN4O/c23-16-1-4-18(5-2-16)27-22(29)14-7-9-28(10-8-14)21-15(12-25)13-26-20-6-3-17(24)11-19(20)21/h1-6,11,13-14H,7-10H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKKSBZJJFUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=C4C=C(C=CC4=NC=C3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 4-(methylthio)benzyl chloride under basic conditions to introduce the benzyl group. Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro, halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of functional groups:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle known for diverse biological properties.

- Chlorophenyl Group : Enhances lipophilicity and biological activity.

- Fluoroquinoline Moiety : Associated with antimicrobial properties due to its ability to interact with biological macromolecules.

Medicinal Chemistry

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide has been investigated for its potential as:

- Antimicrobial Agent : It exhibits significant antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. Studies have shown moderate to strong activity levels against these bacteria.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

- Anticancer Agent : The compound's ability to inhibit specific enzymes or receptors suggests potential therapeutic effects against various cancers. Its mechanism may involve interference with cellular pathways critical for tumor growth.

Biological Research

The compound is being explored for its interactions with biological targets, which include:

- Enzyme Inhibition Studies : Understanding its binding affinity can refine therapeutic applications and improve efficacy against diseases.

Materials Science

This compound can be utilized in the development of new materials with specific properties, such as:

- Conductivity : Due to its unique structural features, it may contribute to the creation of conductive polymers.

- Fluorescence : Its aromatic structures could be beneficial in developing fluorescent materials for various applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer properties.

Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal effects.

Indole Derivatives: Widely studied for their diverse pharmacological activities.

Uniqueness

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Biological Activity

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex structure that includes a piperidine moiety, which is known for its diverse biological properties, including antibacterial, anticancer, and enzyme inhibition activities.

Structural Characteristics

The compound's structure can be broken down as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to various pharmacological activities.

- Chlorophenyl Group : The presence of the 4-chlorophenyl substituent enhances lipophilicity and biological activity.

- Fluoroquinoline Moiety : This component is often associated with antimicrobial properties.

Antibacterial Activity

Research has indicated that compounds similar to this compound have demonstrated significant antibacterial properties. For instance, studies have shown that derivatives with piperidine structures exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. For example, piperidine derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Strong Inhibition | 0.63 |

| Urease | Strong Inhibition | 2.14 |

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer effects. For instance, some derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro and in vivo, targeting pathways involved in tumor growth .

Mechanistic Studies

Docking studies have elucidated the interaction mechanisms between these compounds and their biological targets. The binding affinities of this compound to specific enzymes and receptors have been modeled to predict their efficacy .

Case Studies

- Study on Antibacterial Activity : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, demonstrating varied levels of efficacy. Compounds with fluorinated quinoline structures showed enhanced activity due to increased membrane permeability .

- Enzyme Inhibition Study : A comparative analysis of various piperidine derivatives indicated that modifications in the side chains significantly influenced their inhibitory potency against AChE, with certain substitutions leading to up to 10-fold increases in potency .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide, and how can reaction efficiency be optimized?

- Methodology :

- Multi-step synthesis : Begin with the preparation of the quinoline core via cyclization of substituted anilines, followed by functionalization at the 4-position with a piperidine-carboxamide moiety. Use protecting groups (e.g., Boc for amines) to prevent side reactions during coupling steps .

- Flow chemistry : Employ continuous-flow systems for oxidation or coupling reactions to enhance reproducibility and scalability (e.g., Omura-Sharma-Swern oxidation adapted for diazo compounds) .

- Purification : Utilize HPLC (≥95% purity) to isolate intermediates and final products, ensuring structural integrity .

Q. How is the structural conformation of this compound validated, and what techniques are critical for characterization?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm bond angles, dihedral angles, and hydrogen-bonding networks. For example, piperidine rings often adopt chair conformations, and intramolecular N–H⋯O bonds stabilize the structure .

- Spectroscopy : Combine / NMR to verify substituent positions and MS for molecular weight confirmation.

- Thermal analysis : Differential scanning calorimetry (DSC) can identify polymorphic forms, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodology :

- Analog synthesis : Modify the quinoline’s cyano/fluoro substituents or piperidine’s chlorophenyl group to assess impact on target binding. For example, replacing 4-chlorophenyl with 4-methoxyphenyl (as in related pyrimidines) may enhance solubility .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC values to prioritize leads .

- Computational modeling : Perform docking studies to predict binding affinities and guide synthetic priorities (e.g., PyMOL for protein-ligand interactions) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodology :

- Purity verification : Re-analyze disputed batches via HPLC and LC-MS to rule out impurities (>98% purity required) .

- Assay standardization : Re-test compounds under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Structural validation : Revisit crystallography data to confirm if polymorphic forms (e.g., differing dihedral angles in piperidine-carboxamide) alter bioactivity .

Q. What strategies are effective in optimizing pharmacokinetic properties like metabolic stability and bioavailability?

- Methodology :

- Lipophilicity adjustment : Introduce trifluoromethyl groups (as in related benzamides) to enhance metabolic stability without compromising solubility .

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve membrane permeability, followed by enzymatic cleavage in vivo .

- In vitro ADME : Use hepatic microsome assays to quantify metabolic half-life and Caco-2 cell models for absorption studies .

Data Contradiction Analysis

- Case Example : If one study reports potent antifungal activity while another shows no effect:

- Step 1 : Cross-check purity and storage conditions (e.g., degradation in DMSO over time).

- Step 2 : Compare fungal strains used; species-specific sensitivity is common in heterocyclic carboxamides .

- Step 3 : Evaluate structural analogs (e.g., pyrimidine vs. quinoline cores) to identify scaffold-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.